N-Carbamoylhexadecane-1-sulfonamide
Description
N-Carbamoylhexadecane-1-sulfonamide is a sulfonamide derivative characterized by a 16-carbon alkyl chain (hexadecane) and a carbamoyl (-NH-C(O)-NH₂) functional group. Such features make it relevant in pharmaceutical and materials science research, particularly in drug design targeting membrane-associated proteins or lipid-rich environments. However, specific pharmacological or industrial applications remain under investigation .
Properties
CAS No. |
595575-96-5 |
|---|---|
Molecular Formula |
C17H36N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
hexadecylsulfonylurea |
InChI |
InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(21,22)19-17(18)20/h2-16H2,1H3,(H3,18,19,20) |
InChI Key |
XPFYMDLWGHOZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoylhexadecane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and reducing waste generation . Another approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which shows good functional group tolerance and high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the reaction of sulfonyl chlorides with amines. This method involves the use of reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, followed by reaction with amines to obtain the desired sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoylhexadecane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonium carbamate. Reaction conditions typically involve room temperature or mild heating, with solvents such as methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfenamides, and sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Carbamoylhexadecane-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the synthesis of folic acid, leading to the antibacterial effects of sulfonamides .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include sulfonamides with varying alkyl chain lengths and substituents. For example:
- N-Hydroxyoctanamide : An 8-carbon alkyl chain with a hydroxy (-OH) group instead of carbamoyl. Its shorter chain reduces lipophilicity, while the hydroxy group enhances solubility in polar solvents .
- N-Substituted Ethyl-1H-indazole-3-carboxylates : Sulfonamide derivatives with aromatic indazole cores and ester functionalities. These exhibit distinct electronic profiles due to aromatic conjugation, contrasting with the aliphatic nature of N-Carbamoylhexadecane-1-sulfonamide .
Physicochemical Properties
| Compound | Chain Length | Functional Group | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 16 | Carbamoyl | 8.2 | 0.03 |
| N-Hydroxyoctanamide | 8 | Hydroxy | 3.1 | 12.5 |
| Ethyl-1H-indazole-3-carboxylate | 2 (ethyl) | Ester | 2.8 | 5.6 |
Hypothetical data based on structural trends; experimental values may vary.
The extended alkyl chain of this compound results in significantly higher LogP (lipophilicity) compared to shorter-chain analogs, reducing aqueous solubility. The carbamoyl group may improve metabolic stability compared to ester or hydroxy groups, which are prone to hydrolysis or oxidation .
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